(2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine
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Overview
Description
(2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine is a chemical compound belonging to the class of substituted phenylmorpholines. These compounds are derivatives of phenylmorpholine and are known for their diverse pharmacological activities, including stimulant effects and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine typically involves the reaction of 4-benzyloxybenzaldehyde with (S)-phenylalaninol under specific conditions. The reaction proceeds through a series of steps including condensation, cyclization, and reduction. Common reagents used in this synthesis include sodium borohydride for reduction and various catalysts to facilitate the cyclization process .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and benzyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
(2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential effects on neurotransmitter release and receptor binding.
Medicine: Explored for its stimulant properties and potential use in treating conditions like ADHD and narcolepsy.
Mechanism of Action
The mechanism of action of (2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine involves its interaction with monoamine neurotransmitter systems. It acts as a releaser of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation and mood elevation .
Comparison with Similar Compounds
Similar Compounds
Phenmetrazine: A stimulant drug with similar effects on neurotransmitter release.
Phendimetrazine: Another stimulant used for weight loss.
Phenylmorpholine: The parent compound with similar pharmacological properties.
Uniqueness
(2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenylmorpholine derivatives. Its benzyloxy group, in particular, may influence its binding affinity and selectivity for various neurotransmitter receptors .
Properties
CAS No. |
920799-37-7 |
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Molecular Formula |
C24H25NO2 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
(2S)-4-benzyl-2-(4-phenylmethoxyphenyl)morpholine |
InChI |
InChI=1S/C24H25NO2/c1-3-7-20(8-4-1)17-25-15-16-26-24(18-25)22-11-13-23(14-12-22)27-19-21-9-5-2-6-10-21/h1-14,24H,15-19H2/t24-/m1/s1 |
InChI Key |
UFZWHZBVXCKIRM-XMMPIXPASA-N |
Isomeric SMILES |
C1CO[C@H](CN1CC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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